alpha-D-Glucose pentaacetate

Supercritical CO₂ processing Pharmaceutical excipients Controlled release systems

Researchers require a stable glycosyl donor that resists premature activation. Alpha-D-glucose pentaacetate provides controlled reactivity for complex glycoconjugate synthesis. - 450× lower reactivity than β-anomer under Lewis acid catalysis; stable toward TiCl₄ - Regioselective 1-O-deacetylation to generate 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose - 10× greater CO₂ absorption vs. β-anomer for supercritical fluid applications - Metabolic resistance to 3-O-methyl-D-glucose for transporter-independent insulin pathway studies

Molecular Formula C16H22O11
Molecular Weight 390.34 g/mol
CAS No. 604-68-2
Cat. No. B028268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-D-Glucose pentaacetate
CAS604-68-2
Synonyms1,2,3,4,6-penta-O-acetyl-alpha-D-glucopyranoside
beta-D-glucose pentaacetate
glucose pentaacetate
glucose pentaacetate, (alpha-D)-isomer
glucose pentaacetate, (beta-(D))-isomer
glucose pentaacetate, (D)-isomer
penta-O-acetyl-alpha-D-glucopyranose
penta-O-acetylglucopyranose
Molecular FormulaC16H22O11
Molecular Weight390.34 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16+/m1/s1
InChIKeyLPTITAGPBXDDGR-LJIZCISZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-D-Glucose Pentaacetate Overview


Alpha-D-Glucose pentaacetate (α-D-glucopyranose pentaacetate, CAS 604-68-2) is a fully peracetylated derivative of D-glucose, with all five hydroxyl groups protected by acetyl groups. This compound serves as a versatile glycosyl donor in carbohydrate chemistry and a key model compound for stereochemical studies . The α-anomer demonstrates distinct physicochemical properties compared to its β-counterpart, including a lower melting point of 109-113°C [1], specific optical rotation of +97 to +102° (c=1-5, CHCl₃) , and solubility of 0.1 g/mL in chloroform with water solubility <5 g/L at 25°C [2]. Its anomeric configuration confers unique stability under acidic conditions and enables regioselective deacetylation at the C1 position [3].

Stereoselective glycosylation donor with controlled activation profile
CO₂-philic material research for supercritical fluid applications
Transporter-independent metabolic probe for insulinotropic studies
Regioselective C1-deprotection to tetraacetyl intermediates

Why Alpha-D-Glucose Pentaacetate Has No Substitute


Despite the availability of structurally similar peracetylated sugars, alpha-D-glucose pentaacetate cannot be freely substituted due to quantifiable differences in anomeric stability, reactivity, and biological specificity. The α-anomer exhibits an order of magnitude greater CO₂ absorption capacity compared to its β-counterpart, a property critical for supercritical fluid applications [1]. Furthermore, the α-anomer demonstrates unique metabolic resistance to 3-O-methyl-D-glucose—a competitive inhibitor of glucose transport—whereas the β-anomer's metabolic profile differs substantially [2]. In glycosylation reactions, the α-anomer's stability toward acidic reagents such as titanium tetrachloride enables controlled activation, while the β-anomer undergoes rapid, uncontrolled dissociation [3]. These documented differences in physicochemical behavior and biological response render generic substitution scientifically unsound for applications requiring predictable stereochemical outcomes or specific metabolic profiles.

CO₂ absorption capacity may not transfer between α and β anomers, risking material performance.

Anomeric stability under Lewis acids differs substantially; β-anomer reacts prematurely, compromising glycosylation control.

Metabolic response in presence of transport inhibitors is not preserved with the β-anomer or free glucose.

Glycosyl donor reactivity may shift by orders of magnitude; the α-anomer provides a stable precursor, while generic peracetates may introduce unexpected lability.

Alpha-D-Glucose Pentaacetate: Head-to-Head Comparisons


CO₂ Absorption: Alpha vs. Beta Anomer

Alpha-D-glucose pentaacetate demonstrates approximately ten-fold higher CO₂ absorption capacity compared to its β-anomer under identical high-pressure CO₂ conditions, as measured by quartz crystal microbalance (QCM) [1]. This differential absorption behavior stems from distinct molecular packing and acetyl group accessibility between the two anomeric configurations [1].

CO₂ Absorption
Head-to-head
~10-fold higher absorption (α vs β)
Supports α selection for CO₂-philic materials
QCM under high-pressure CO₂
Supercritical CO₂ processing Pharmaceutical excipients Controlled release systems

Acidic Stability Comparison

In stannic chloride-catalyzed anomerization studies in chloroform solution, the α-acetate exhibited high stability toward titanium tetrachloride, whereas the β-anomer underwent extremely fast reaction with the same reagent to yield tetraacetyl-β-D-glucopyranosyl chloride [1]. The dissociation of the C1-carbon to acetoxy group bond is the rate-controlling step for α-anomer rearrangement, conferring markedly greater stability compared to the β-anomer [1].

Acidic Stability
Head-to-head
α remains stable; β reacts extremely fast with TiCl₄
Enables controlled glycosyl donor activation
Stannic chloride/CHCl₃
Glycosylation chemistry Anomeric stability Carbohydrate synthesis

Transporter-Independent Metabolic Resistance

The metabolic response to alpha-D-glucose pentaacetate in rat erythrocytes was resistant to 3-O-methyl-D-glucose at concentrations of 10-80 mM, whereas the same inhibitor suppressed the metabolic response evoked by unesterified D-glucose [1]. This resistance indicates that α-D-glucose pentaacetate enters cells via a transporter-independent mechanism, a property not shared by free glucose and differentially exhibited among peracetylated sugar anomers [2].

Metabolic Resistance
Head-to-head
Resistant to 3-O-methyl-D-glucose; free glucose suppressed
Supports transporter-independent entry research
Rat erythrocyte lactate assay
Insulin secretion Metabolic research Diabetes pharmacology

Anomeric Reactivity: Alpha vs. Beta Anomer

In stannic chloride-catalyzed acetate exchange experiments conducted at 40°C in chloroform, β-D-glucose pentaacetate (1,2-trans configuration) exhibited 450-fold higher reactivity compared to α-D-glucose pentaacetate (1,2-cis configuration) [1]. Under identical conditions, α-D-mannose pentaacetate (1,2-trans) underwent exchange seven times more rapidly than its β-anomer but eight times less rapidly than β-D-glucose pentaacetate, establishing a clear reactivity hierarchy among peracetylated hexoses [1].

Anomeric Reactivity
Head-to-head
β 450× more reactive than α in acetate exchange
α offers stable donor; β fits rapid activation
40°C, CHCl₃, Lewis acid
Anomerization kinetics Glycosyl donor reactivity Carbohydrate chemistry

Regioselective C1 Deacetylation

Alpha-D-glucose pentaacetate undergoes regioselective 1-O-deacetylation when treated with ammonia in acetonitrile at ambient temperature, yielding 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose as a useful intermediate for oligosaccharide synthesis [1]. This chemoselective deprotection at the anomeric position is facilitated by the α-anomer's specific stereoelectronic properties. In contrast, esterase-catalyzed hydrolysis studies demonstrated that β-D-glucose pentaacetate exhibited no observable hydrolysis under identical conditions that successfully deprotected the α-anomer [2].

C1 Deprotection
Head-to-head
α: selective 1-O-deacetylation; β: no hydrolysis
Preferred for tetraacetyl intermediate synthesis
NH₃/CH₃CN or esterase
Regioselective deprotection Oligosaccharide synthesis Carbohydrate intermediates

Physicochemical Quality Control Differentiation

Alpha-D-glucose pentaacetate exhibits a melting point of 109-113°C and specific optical rotation of +97° to +102° (c=1-5, CHCl₃), whereas beta-D-glucose pentaacetate displays a significantly higher melting point of 130-132°C and substantially lower optical rotation of +4° to +5° (c=1-5, CHCl₃) [1][2]. These orthogonal physicochemical parameters provide unambiguous analytical differentiation between anomers and serve as critical quality control metrics for confirming material identity and purity upon receipt.

QC Differentiation
Head-to-head
mp 109–113°C vs 130–132°C; [α] +97–102° vs +4–5°
Unambiguous anomer identity verification
Melting point & optical rotation
Analytical quality control Anomer identification Material characterization

Alpha-D-Glucose Pentaacetate: Key Application Scenarios


Stereoselective Glycosylation Donor

Alpha-D-glucose pentaacetate serves as a stable, controllable glycosyl donor precursor in stereoselective glycosylation reactions where precise temporal control over anomeric activation is required. The α-anomer's 450-fold lower reactivity compared to the β-anomer under Lewis acid catalysis [1] and its high stability toward titanium tetrachloride [2] enable chemists to maintain the protected α-configuration until deliberate activation is initiated. This controlled reactivity profile is particularly valuable in the synthesis of complex glycoconjugates, including glycolipids and glycoproteins, where premature activation would lead to undesired side products and reduced stereochemical fidelity .

Tetraacetyl Glucose Intermediate Synthesis

Alpha-D-glucose pentaacetate is the preferred starting material for generating 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose via regioselective 1-O-deacetylation. The α-anomer undergoes selective deprotection at the anomeric C1 position when treated with ammonia in acetonitrile at ambient temperature [3], while the β-anomer exhibits no observable hydrolysis under esterase-catalyzed conditions [4]. This chemoselectivity enables efficient preparation of tetraacetyl intermediates that retain the α-configuration at the anomeric center, which are essential building blocks for subsequent glycosylation steps in oligosaccharide assembly [3].

CO₂-Philic Materials for Supercritical Fluids

For research and development of CO₂-philic materials intended for supercritical fluid applications—including pharmaceutical excipients, controlled release agents, and surfactants for CO₂-based microemulsion systems—alpha-D-glucose pentaacetate is the scientifically justified selection over the β-anomer. Quantitative quartz crystal microbalance measurements demonstrate that the α-anomer absorbs an order of magnitude more CO₂ under high-pressure conditions than its β-counterpart [5]. This substantial differential in CO₂ absorption capacity, attributed to differences in molecular packing and acetyl group accessibility between anomers [5], directly impacts material performance in supercritical CO₂ processing and separation applications.

Transporter-Independent Insulinotropic Research

In metabolic and diabetes research focused on insulinotropic mechanisms, alpha-D-glucose pentaacetate provides a unique tool for studying B-cell activation independent of canonical glucose transporters. The compound's metabolic response in erythrocytes demonstrates resistance to 10-80 mM 3-O-methyl-D-glucose—a competitive inhibitor of GLUT transporters—whereas unesterified D-glucose is suppressed [6]. This transporter-independent cellular entry, documented in rat pancreatic islet studies [7], enables researchers to isolate direct receptor-mediated effects from transporter-dependent metabolic pathways, a distinction critical for understanding the dual modality of monosaccharide ester action on insulin secretion [7].

Application
Selection Property
Validation Focus
Stereoselective glycosylation
Anomeric stability under Lewis acid catalysis
Controlled activation profile review
Tetraacetyl intermediate synthesis
Regioselective 1-O-deacetylation efficiency
Chemoselective deprotection verification
CO₂-philic material studies
CO₂ absorption capacity
Supercritical fluid performance assessment
Insulinotropic mechanism research
Transporter-independent cellular entry
Metabolic response in presence of GLUT inhibitor

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